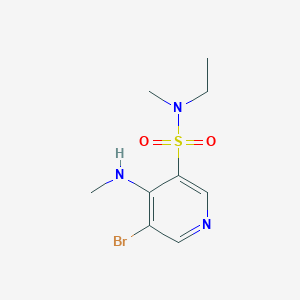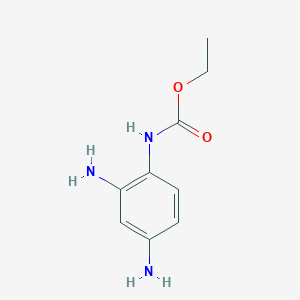
DI(Cyclopenta-1,3-dien-1-YL)zirconium(IV) chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(cyclopentadienyl)zirconium dichloride, also known as zirconocene dichloride, is an organometallic compound with the chemical formula C10H10Cl2Zr. This compound is characterized by its two cyclopentadienyl ligands bound to a zirconium metal center, along with two chloride ions. It is a valuable catalyst in various chemical reactions, particularly in polymerization and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(cyclopentadienyl)zirconium dichloride can be synthesized through the reaction of zirconium tetrachloride with cyclopentadienyl sodium. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as tetrahydrofuran (THF). The general reaction is as follows:
ZrCl4+2NaC5H5→Zr(C5H5)2Cl2+2NaCl
The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of bis(cyclopentadienyl)zirconium dichloride involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(cyclopentadienyl)zirconium dichloride undergoes various types of reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the chloride ligands.
Oxidative Addition: It can undergo oxidative addition reactions with halogens and other electrophiles.
Reductive Elimination: It can participate in reductive elimination reactions to form new carbon-carbon or carbon-hydrogen bonds.
Common Reagents and Conditions
Common reagents used in reactions with bis(cyclopentadienyl)zirconium dichloride include alkyl halides, amines, and organolithium compounds. The reactions are typically carried out under inert atmospheres, such as nitrogen or argon, to prevent oxidation .
Major Products Formed
The major products formed from reactions with bis(cyclopentadienyl)zirconium dichloride depend on the specific reagents and conditions used. For example, reactions with alkyl halides can produce alkyl-substituted zirconium complexes, while reactions with amines can yield amine-substituted products .
Applications De Recherche Scientifique
Bis(cyclopentadienyl)zirconium dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions, particularly in the production of syndiotactic polystyrene.
Medicine: Its potential as a precursor for the synthesis of zirconium-based drugs is being explored.
Mécanisme D'action
The mechanism by which bis(cyclopentadienyl)zirconium dichloride exerts its catalytic effects involves the coordination of the cyclopentadienyl ligands to the zirconium center, which stabilizes the metal and facilitates various chemical transformations. The compound can activate small molecules, such as olefins, through coordination and subsequent insertion into the zirconium-carbon bond .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(cyclopentadienyl)titanium dichloride: Similar in structure but contains titanium instead of zirconium.
Bis(cyclopentadienyl)hafnium dichloride: Contains hafnium and exhibits similar reactivity.
Bis(cyclopentadienyl)dimethylzirconium: Contains methyl groups instead of chloride ions.
Uniqueness
Bis(cyclopentadienyl)zirconium dichloride is unique due to its high thermal stability and solubility in organic solvents, making it highly effective in various catalytic applications. Its ability to form stable complexes with a wide range of ligands also sets it apart from similar compounds .
Propriétés
Formule moléculaire |
C10H10Cl2Zr |
|---|---|
Poids moléculaire |
292.31 g/mol |
Nom IUPAC |
cyclopenta-1,3-diene;zirconium(4+);dichloride |
InChI |
InChI=1S/2C5H5.2ClH.Zr/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;2*1H;/q2*-1;;;+4/p-2 |
Clé InChI |
SJVLZCPSDQQCDY-UHFFFAOYSA-L |
SMILES canonique |
C1C=CC=[C-]1.C1C=CC=[C-]1.[Cl-].[Cl-].[Zr+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-bromo-6-ethyl-3-hydroxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11825378.png)
![(3s,3Ar,6ar)-3-hydroxy-3,3a,4,6a-tetrahydro-2h-cyclopenta[b]furan-2-one](/img/structure/B11825390.png)
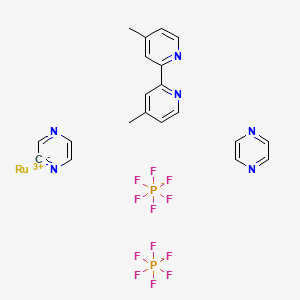
![[2-[(8S,10S,13S,14S,16R,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate](/img/structure/B11825405.png)


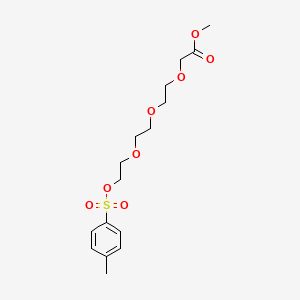

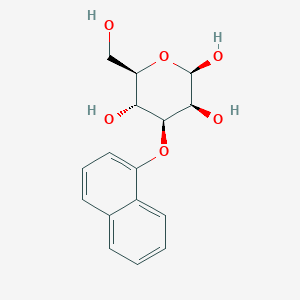
![(2R)-(2R)-2-(4-Hydroxyphenyl)glycyl-(2R)-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-(2R)-2-(4-hydroxyphenyl)glycyl-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]-glycine](/img/structure/B11825437.png)
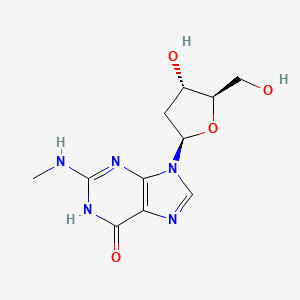
![2-(4-(Methylsulfonyl)phenyl)thieno[3,4-b]pyrazine](/img/structure/B11825452.png)
